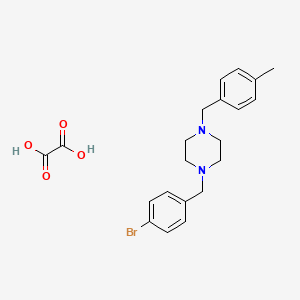
2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC, the main active ingredient in marijuana. CP-47,497 has been extensively studied in both in vitro and in vivo experiments, and has shown promise as a research tool for investigating the role of the endocannabinoid system in a variety of physiological processes.
Wirkmechanismus
2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide acts as a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. When 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of physiological effects, including the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to have analgesic and anti-inflammatory effects, and has been studied for its potential as a treatment for chronic pain and other conditions. It has also been shown to have neuroprotective effects, and has been studied for its potential as a treatment for conditions such as epilepsy and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide in scientific research is its potency as an agonist of the CB1 receptor. This makes it a powerful tool for investigating the endocannabinoid system and its role in a variety of physiological processes. However, one of the limitations of using 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide is its potential for off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide and its potential as a tool for investigating the endocannabinoid system. One area of research is the development of more selective agonists of the CB1 receptor, which could help to reduce the potential for off-target effects. Another area of research is the investigation of the potential therapeutic uses of 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide and other synthetic cannabinoids, particularly for the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis. Finally, future research could focus on the development of new methods for synthesizing 2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide and other synthetic cannabinoids, which could help to improve the efficiency and scalability of the synthesis process.
Synthesemethoden
2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide is typically synthesized using a multi-step process that involves the reaction of various chemicals, including cyclopentylmagnesium bromide, 4-isopropylbenzaldehyde, and acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-(cyclopentylthio)-N-(4-isopropylphenyl)acetamide has been used extensively in scientific research as a tool for investigating the endocannabinoid system and its role in a variety of physiological processes. It has been shown to have a number of effects on the body, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential as a treatment for a variety of conditions, including chronic pain, epilepsy, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-12(2)13-7-9-14(10-8-13)17-16(18)11-19-15-5-3-4-6-15/h7-10,12,15H,3-6,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAPHMMBVQOACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentylsulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4927709.png)
![2-(4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4927719.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
![3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)

![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)
![(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4927754.png)
![1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4927767.png)
![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)
![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)